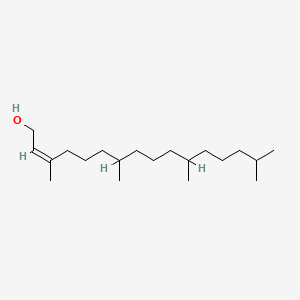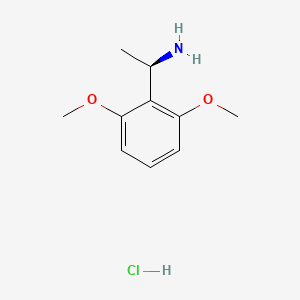![molecular formula C14H16ClNO B7947749 (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride](/img/structure/B7947749.png)
(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound features a biphenyl structure, which is a common motif in many biologically active molecules and materials. The presence of the aminoethanol moiety adds to its versatility, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura coupling, Negishi coupling, or Ullmann coupling. These reactions generally require palladium or nickel catalysts and appropriate ligands under inert atmosphere conditions.
Introduction of the Aminoethanol Group: The aminoethanol group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor. This step often involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Resolution of the Chiral Center: The chiral center can be resolved using chiral catalysts or by employing chiral auxiliaries during the synthesis. Enzymatic resolution is another method that can be used to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride often involves large-scale coupling reactions followed by efficient resolution techniques to ensure high enantiomeric purity. Continuous flow reactors and automated synthesis platforms are increasingly being used to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety, to form corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the biphenyl core or the amino group, often using hydrogenation or hydride donors.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under conditions that may include acidic or basic catalysts.
Major Products
Aplicaciones Científicas De Investigación
(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows for strong π-π interactions with aromatic residues in proteins, while the aminoethanol group can form hydrogen bonds and ionic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
4-Phenyl-2-butanol hydrochloride: A structurally similar compound with a different substitution pattern on the biphenyl ring.
2-Amino-1-phenylethanol hydrochloride: Lacks the biphenyl structure but shares the aminoethanol moiety.
Uniqueness
(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride is unique due to its specific chiral center and the presence of both the biphenyl and aminoethanol groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
(2S)-2-amino-2-(4-phenylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H/t14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKYUCFEARJREI-PFEQFJNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE](/img/structure/B7947691.png)
![[4-(Carboxymethyl)cyclohexyl]azanium;chloride](/img/structure/B7947695.png)
![5-Fluoro-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B7947700.png)




![5-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol;hydrochloride](/img/structure/B7947741.png)




